1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt
Description
IUPAC Nomenclature Conventions for Polycyclic Aromatic Derivatives
The IUPAC name of this compound reflects its intricate polycyclic aromatic structure. The parent structure, 1(3H)-Isobenzofuranone , consists of a fused benzene and furan ring system, where the furan oxygen is part of a lactone group (cyclic ester). The numbering begins at the oxygen atom in the furan ring, with the lactone carbonyl group positioned at carbon 1. The suffix -one denotes the ketone functional group at this position.
The substituents 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl) indicate two identical aromatic groups attached to carbon 3 of the isobenzofuranone core. Each phenyl group is substituted at the 4-position with a hydroxyl group (-OH), at the 2-position with a methyl group (-CH₃), and at the 5-position with an isopropyl group (-CH(CH₃)₂). The prefix bis- confirms the presence of two identical substituents.
The disodium salt designation arises from the deprotonation of the two hydroxyl groups on the phenyl rings, resulting in a charge-balanced complex with two sodium cations (Na⁺). This ionic form enhances solubility in polar solvents, as noted in its physicochemical profiles.
A comparative analysis with simpler aromatic lactones, such as 3-Hydroxyisobenzofuran-1(3H)-one (C₈H₆O₃), reveals how additional substituents and salt formation influence nomenclature complexity. For example, the sodium salt of the latter would prioritize the lactone’s ketone group over the phenolic -OH in numbering, whereas the compound under study requires explicit bis-phenyl substitution descriptors.
CAS Registry Number Analysis and Structural Isomerism Considerations
The compound is associated with multiple CAS Registry Numbers, reflecting subtle variations in hydration states or synthetic routes. The primary identifier, 62637-89-2 , corresponds to the anhydrous disodium salt form, while 123359-43-3 represents a hydrated variant (trihydrate). These distinctions are critical for precise chemical identification in industrial and research contexts.
Structural isomerism arises from three key factors:
- Substituent Positional Isomerism : Variations in the placement of hydroxyl, methyl, or isopropyl groups on the phenyl rings could generate regioisomers. For instance, shifting the hydroxyl group from the 4-position to the 3-position on either phenyl ring would create a distinct isomer.
- Stereoisomerism : The isobenzofuranone core’s planar geometry precludes chirality, but the isopropyl groups’ branching introduces potential stereoisomerism if asymmetric centers form during synthesis. No stereoisomers have been reported for this compound, however.
- Tautomerism : The lactone group could theoretically tautomerize to a cyclic enol ether, but the aromatic stabilization of the isobenzofuranone structure makes this unlikely under standard conditions.
A comparison with thymolphthalein monophosphate disodium salt hydrate (CAS 123359-43-3) highlights the impact of functional group modifications. The addition of a phosphate group to the phenyl ring in the latter compound alters its reactivity and solubility, underscoring the importance of precise CAS identifiers in differentiating structurally related species.
Comparative Analysis of Synonyms Across Chemical Databases
Synonyms for this compound vary significantly across databases, reflecting differences in nomenclature practices and historical naming conventions. Key examples include:
The misassociation with TMP disodium salt (thymolphthalein monophosphate) in some databases stems from overlapping substituents, such as the isopropyl and methyl groups on the phenyl rings. However, the absence of a phosphate group in the subject compound distinguishes it unequivocally. Commercial suppliers often use non-systematic names for brevity, such as the ambiguous boron 4-(dimethylamino)benzenediazonium fluoride(1:1:4) , which obscures the compound’s true structure.
Discrepancies in molecular formula representation further complicate synonym reconciliation. For example, PubChem lists the anhydrous form as C₂₈H₃₀O₄·2Na, while hydrated forms append water molecules (e.g., C₂₈H₃₁Na₂O₈P·H₂O for the phosphate derivative). These variations necessitate cross-referencing CAS numbers and structural descriptors to ensure accurate compound identification.
Properties
CAS No. |
62637-89-2 |
|---|---|
Molecular Formula |
C28H28Na2O4 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
disodium;5-methyl-4-[1-(2-methyl-4-oxido-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-2-propan-2-ylphenolate |
InChI |
InChI=1S/C28H30O4.2Na/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(31)32-28)24-14-21(16(3)4)26(30)12-18(24)6;;/h7-16,29-30H,1-6H3;;/q;2*+1/p-2 |
InChI Key |
WXIUSLCTZZEKKZ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)[O-])C(C)C)C(C)C)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the isobenzofuranone core (lactone ring)
- Introduction of the bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl) substituents at the 3-position
- Formation of the disodium salt by neutralization of phenolic hydroxyl groups
Key Synthetic Routes and Reactions
Formation of Isobenzofuranone Core
The isobenzofuranone core is commonly prepared via lactonization reactions involving phthalic anhydride derivatives or substituted phthalimides. A notable approach involves the reduction of N-substituted-4-phenoxy-phthalimide intermediates to yield the lactone structure.
- A patented process describes a two-step synthesis starting from N-substituted-4-nitro-phthalimide, which is converted to N-substituted-4-phenoxy-phthalimide by reaction with sodium phenoxide, followed by reduction with zinc powder in alkaline conditions to form the isobenzofuranone lactone.
- This method avoids heavy metal catalysts and diazotization steps, improving environmental and operational safety.
- The reduction step uses zinc or alternatives like iron or tin powders in sodium hydroxide solution at temperatures ranging from 20°C to 100°C.
- The process yields regioselective formation of the desired lactone over isomeric byproducts, with purification achieved by slurry or recrystallization techniques.
Introduction of Substituted Phenyl Groups
The bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl) substituents are introduced via nucleophilic aromatic substitution or diaryl ether formation reactions.
- Sodium phenoxide is generated in situ by refluxing phenol derivatives with sodium hydroxide and toluene, followed by azeotropic removal of water and solvent exchange to DMSO.
- The anhydrous sodium phenoxide then reacts with the phthalimide intermediate to form the diaryl ether linkage in one pot, enhancing efficiency.
Salt Formation
Alternative Synthetic Methods
Other methods for preparing isobenzofuranone derivatives involve halogenation and subsequent cyclization steps:
- Halogenated carboxylic acid anhydrides (e.g., trifluoroacetic anhydride) are used to activate intermediates for cyclization to isobenzofuranone cores.
- Bromination agents such as pyridinium tribromide facilitate selective halogenation, followed by nucleophilic substitution and lactonization.
- Purification involves extraction, filtration, and recrystallization steps to isolate the pure compound.
Comparative Data Table of Preparation Steps
| Step | Method/Conditions | Reagents/Materials | Notes/Advantages |
|---|---|---|---|
| Formation of sodium phenoxide | Reflux phenol with NaOH and toluene, azeotropic distillation, solvent exchange to DMSO | Phenol, NaOH, toluene, DMSO | One-pot formation, avoids isolation of phenoxide |
| Diaryl ether formation | Reaction of sodium phenoxide with N-substituted-4-nitro-phthalimide | Sodium phenoxide, N-substituted-4-nitro-phthalimide | Efficient, one-pot, high regioselectivity |
| Reduction to lactone | Zinc powder reduction in NaOH solution, 20-100°C | Zinc powder (or Fe, Sn), NaOH | Avoids heavy metals, mild conditions |
| Salt formation | Neutralization with sodium hydroxide | NaOH | Forms disodium salt, facilitates isolation |
| Purification | Slurry and recrystallization | Water, acetic acid | High purity, removal of isomeric impurities |
Research Findings and Optimization Notes
- The zinc reduction step is critical for regioselectivity, favoring the 3-substituted isobenzofuranone over the 6-substituted isomer, with typical ratios of 83:17 to 79:21 depending on substituents.
- Use of commercial-grade sodium hydroxide and phenol reduces costs and simplifies scale-up.
- Avoidance of diazotization and heavy metal catalysts reduces hazardous waste and improves environmental compliance.
- Purification by sequential slurry and recrystallization steps ensures high purity suitable for further applications.
- Alternative reductants such as iron or tin powders can be used depending on availability and cost considerations.
- Halogenation-based methods provide routes to related isobenzofuranone derivatives but are less direct for this specific disodium salt compound.
Chemical Reactions Analysis
Types of Reactions: 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and similar compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, leading to potential antioxidant effects. Additionally, it can affect signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Acetylated Derivative: 1(3H)-Isobenzofuranone,3,3-bis[4-(acetyloxy)-2-methyl-5-(1-methylethyl)phenyl]-
- CAS : 301327-03-7 .
- Structure : The hydroxyl groups are protected as acetyl esters.
- Key differences: Solubility: Less water-soluble than the disodium salt due to lack of ionic character. Synthetic utility: Likely a precursor; acetyl groups are hydrolyzed to yield the active phenolic form . Molecular weight: 514.61 g/mol .
| Property | Disodium Salt | Acetylated Derivative |
|---|---|---|
| Solubility in water | High (ionic form) | Low (esterified) |
| Reactivity | Deprotonated hydroxyls | Protected hydroxyls |
| Synthetic role | Final product | Intermediate |
Phosphate Derivative: 1(3H)-Isobenzofuranone,3,3-bis(4-hydroxyphenyl)-, phosphate (CAS 60195-00-8)
- Structure : Contains a phosphate group instead of sodium counterions.
- Key differences: Polarity: Higher due to the phosphate group’s strong ionization in aqueous media . Applications: Potential prodrug use; phosphate esters are often enzymatically cleaved in biological systems.
| Property | Disodium Salt | Phosphate Derivative |
|---|---|---|
| Ionization | Sodium counterions | Phosphate group |
| Bioavailability | Immediate solubility | Dependent on enzymatic hydrolysis |
| Molecular weight | ~570 g/mol | Higher (exact data unavailable) |
Alkyl/Aryl-Substituted Isobenzofuranones
Examples include:
- 3-Hexyl-1(3H)-isobenzofuranone (CAS 137786-59-5) : Structure: A hexyl chain replaces the phenolic groups. Properties: Increased lipophilicity (logP ~3.0 ), suitable for lipid-based formulations.
- Properties: Low water solubility, neutral form.
| Property | Disodium Salt | 3-Hexyl Derivative |
|---|---|---|
| LogP | Low (ionic) | ~3.0 |
| Application focus | Aqueous systems | Organic solvents |
Structural and Functional Implications
Biological Activity
1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Chemical Formula : C20H12Na2O4
- Molecular Weight : 384.30 g/mol
- CAS Number : Not specified in the sources but can be found in chemical databases.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its antiprotozoal and antifungal properties. Recent studies have highlighted its effectiveness against Naegleria fowleri, a pathogenic amoeba responsible for Primary Amoebic Encephalitis (PAM) .
The compound induces programmed cell death (PCD) in treated amoebae, which is a critical mechanism for eliminating pathogenic cells. This property suggests that it could serve as a potential therapeutic agent against infections caused by N. fowleri.
Antiprotozoal Activity
A study evaluated a library of 14 novel isobenzofuranones, including the disodium salt variant, against N. fowleri. The results indicated that several compounds exhibited high activity, with specific derivatives inducing significant PCD in the amoebae .
| Compound Name | Activity Against N. fowleri | Induction of PCD |
|---|---|---|
| QOET-1 | High | Yes |
| QOET-3 | High | Yes |
| QOET-34 | High | Yes |
Antifungal Activity
Isobenzofuranones have also shown antifungal properties. Research indicates that they can inhibit the growth of various fungal strains, making them candidates for antifungal therapies .
Case Studies
- Primary Amoebic Encephalitis : A clinical study highlighted the urgent need for effective treatments against PAM due to high mortality rates associated with late diagnosis and ineffective current therapies. The introduction of isobenzofuranones as potential therapeutic agents presents a promising avenue for treatment .
- Fungal Infections : In vitro studies demonstrated that isobenzofuranones could effectively reduce fungal load in infected tissues, suggesting their utility in treating fungal infections .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis of structurally similar isobenzofuranones typically involves condensation reactions between substituted phenols and phthalic anhydride derivatives under acidic or basic conditions . For this disodium salt, a plausible route includes:
Step 1 : Formation of the bis-phenol intermediate via Friedel-Crafts alkylation or nucleophilic substitution.
Step 2 : Reaction with isobenzofuranone under basic conditions (e.g., sodium hydroxide) to form the disodium salt.
Optimization Tips :
- Monitor pH to ensure deprotonation of phenolic -OH groups (target pH ~10–12) .
- Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates.
- Purify via column chromatography (SiO₂, DCM:MeOH 95:5) to remove unreacted phenols .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- 1H/13C NMR :
- FTIR :
- Strong absorption at ~1650–1750 cm⁻¹ (C=O stretch of lactone).
- Broad band at ~3200–3500 cm⁻¹ (-OH and Na⁺-bound water) .
- Mass Spectrometry (APCI) :
- Molecular ion peak at m/z corresponding to the disodium adduct (e.g., [M+2Na–H]⁺) .
Q. How can researchers ensure purity and stability during storage?
- Purity Assessment : Use HPLC with a C18 column (mobile phase: MeOH/buffer pH 4.6) to detect impurities <0.5% .
- Storage :
Advanced Research Questions
Q. How can contradictory NMR data (e.g., missing TfO⁻ signals or unexpected splitting) be resolved?
Discrepancies in NMR data often arise from:
- Dynamic exchange processes : Sodium counterions may cause line broadening. Use D₂O exchange to confirm labile protons .
- Stereochemical effects : The bulky 4-hydroxy-2-methyl-5-isopropylphenyl groups induce restricted rotation, leading to split signals. Variable-temperature NMR (e.g., 25–60°C) can resolve coalescence .
- Artifacts : Ensure complete removal of triflate (TfO⁻) by washing with cold MeOH; validate via 19F NMR .
Q. What challenges arise in crystallographic analysis, and how can they be addressed?
- Crystallization Difficulty : The disodium salt’s polarity and hydration tendency impede crystal growth. Use vapor diffusion with acetone/water mixtures to slow nucleation .
- Data Interpretation :
- Weak X-ray diffraction due to disordered sodium ions. Refine using SHELXL with constraints on Na⁺ occupancy .
- Validate H-bonding networks (e.g., O–H···O) via DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
